

# Spectroscopic Profile of 5-Benzyl-1H-tetrazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Benzyl-1H-tetrazole

Cat. No.: B101984

[Get Quote](#)

This guide provides an in-depth overview of the spectroscopic data for **5-Benzyl-1H-tetrazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The empirical formula for **5-Benzyl-1H-tetrazole** is  $C_8H_8N_4$ , with a monoisotopic mass of 160.0749 Da.[1] Spectroscopic analysis confirms the structural integrity of the molecule, with characteristic signals observed in  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectra were acquired using a 400 MHz spectrometer with Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ) as the solvent and Tetramethylsilane (TMS) as the internal standard.[2]

Table 1:  $^1H$  NMR Spectroscopic Data for **5-Benzyl-1H-tetrazole**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
16.15	Broad Singlet	1H	N-H (Tetrazole ring)
7.19-7.37	Multiplet	5H	Aromatic C-H (Phenyl ring)
4.25	Singlet	2H	-CH <sub>2</sub> - (Benzyl group)
Source: Royal Society of Chemistry, 2016[2]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Benzyl-1H-tetrazole**

Chemical Shift ( $\delta$ ) ppm	Assignment
155.71	C5 (Tetrazole ring)
136.45	Quaternary C (Phenyl ring)
129.46	Aromatic C-H
129.22	Aromatic C-H
129.16	Aromatic C-H
128.59	Aromatic C-H
128.11	Aromatic C-H
127.31	Aromatic C-H
29.43	-CH <sub>2</sub> - (Benzyl group)
Source: Royal Society of Chemistry, 2016[2]	

## Infrared (IR) Spectroscopy Data

The FT-IR spectrum provides key information about the functional groups present in **5-Benzyl-1H-tetrazole**. The data is consistent with the characteristic vibrational modes of the tetrazole and benzyl moieties.

Table 3: FT-IR Absorption Bands for **5-Benzyl-1H-tetrazole**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3421	N-H Stretch	Tetrazole Ring
3100-3000	C-H Stretch	Aromatic Ring
3000-2850	C-H Stretch	Alkane (-CH <sub>2</sub> -)
~1455	C-H Bend	Alkane (-CH <sub>2</sub> -)
1285, 1208, 1120, 1048	Ring Vibrations	Tetrazole Ring
Characteristic absorptions for 5-substituted 1H-tetrazoles.[3]		

## Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of the compound. The fragmentation pattern is characteristic of 5-substituted-1H-tetrazoles.

Table 4: Mass Spectrometry Data for **5-Benzyl-1H-tetrazole**

Parameter	Value	Notes
Molecular Weight	160.18 g/mol	-
Exact Mass	160.0749 Da	[1]
Fragmentation (Positive Ion Mode)	Loss of HN <sub>3</sub>	Characteristic for 5-substituted tetrazoles.[4]
Fragmentation (Negative Ion Mode)	Loss of N <sub>2</sub>	Characteristic for 5-substituted tetrazoles.[4]

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques as detailed below.

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Jeol 400 MHz spectrometer.<sup>[2]</sup> Samples were dissolved in DMSO- $d_6$ . Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as the internal standard.<sup>[2]</sup>

## IR Spectroscopy

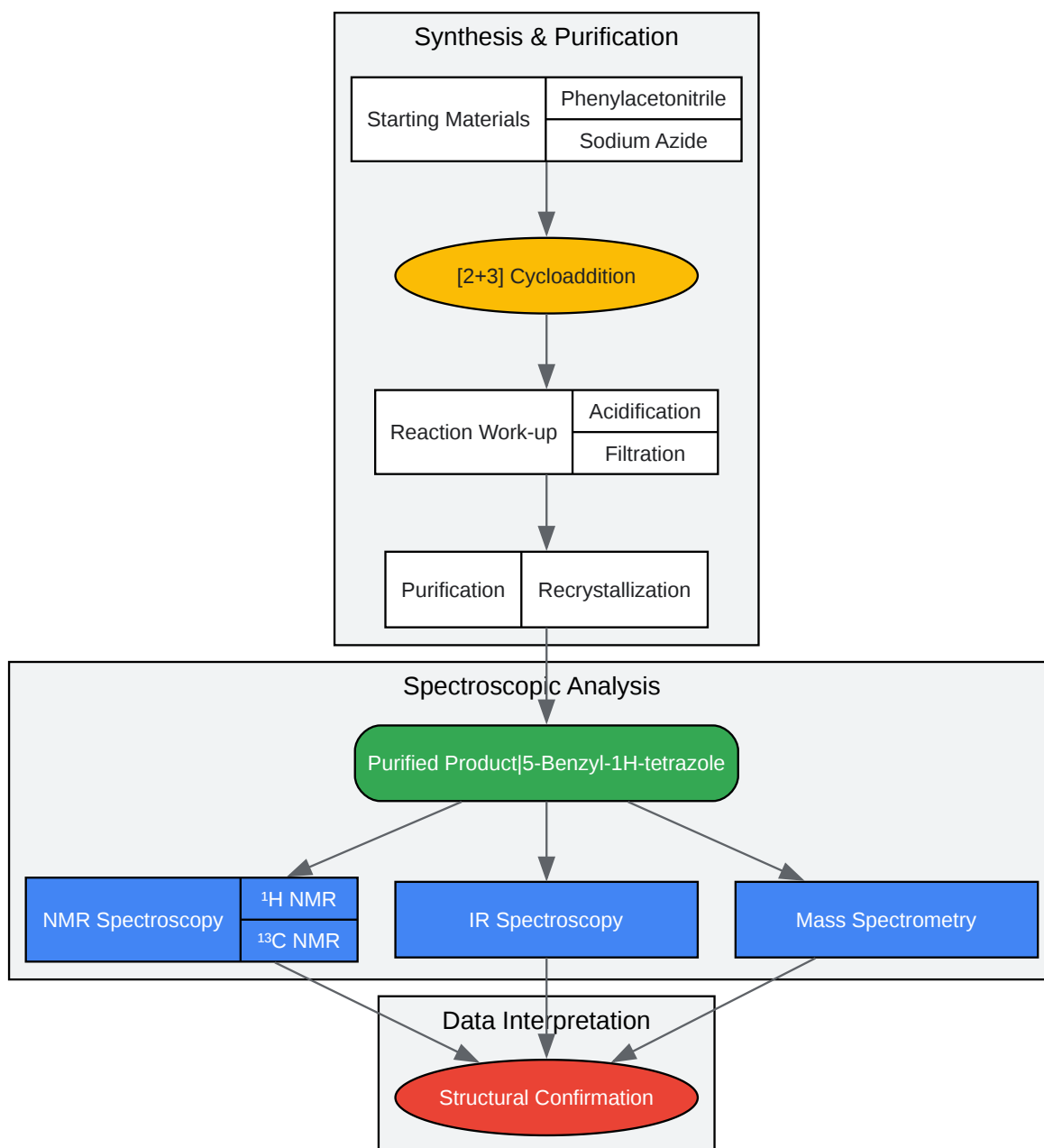
FT-IR spectra were obtained using a Perkin Elmer 400 FT-IR spectrometer or a BRUKER Alpha instrument.<sup>[2]</sup> Samples were prepared as Potassium Bromide (KBr) pellets, and spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$ .<sup>[2]</sup>

## Mass Spectrometry

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source. The fragmentation behavior of 5-substituted 1H-tetrazoles is characterized by the elimination of a hydrazoic acid molecule ( $\text{HN}_3$ ) in positive ion mass spectrometry and a nitrogen molecule ( $\text{N}_2$ ) in negative ion mass spectrometry.<sup>[4]</sup>

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **5-Benzyl-1H-tetrazole**.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cyclopentyl-1H-tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Benzyl-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101984#spectroscopic-data-nmr-ir-mass-spec-for-5-benzyl-1h-tetrazole]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)